N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide
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Overview
Description
N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine derivatives family
Mechanism of Action
Target of Action
The compound, N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide, is a derivative of thiazolo[3,2-a]pyrimidine . Thiazolo[3,2-a]pyrimidines are structural analogs of biogenic purine bases and can be considered as potential purine antagonists . They are promising scaffolds for the design of new medicines, including anticancer drugs
Mode of Action
The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and the biological target . The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .
Biochemical Pathways
Derivatives of thiazolo[3,2-a]pyrimidine, especially 2-substituted ones, have been demonstrated to have high antitumor, antibacterial, and anti-inflammatory activities . This suggests that they may interact with multiple biochemical pathways related to these biological processes.
Result of Action
Given the reported antitumor, antibacterial, and anti-inflammatory activities of thiazolo[3,2-a]pyrimidine derivatives , it can be inferred that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide typically involves multiple steps. One common approach is the cyclization of appropriate thiophene derivatives with substituted phenacyl halides. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the thiazolo[3,2-a]pyrimidine core.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse derivatives with varying functional groups.
Biology: In biological research, N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide has shown potential as an antibacterial and antitubercular agent. Its derivatives are being studied for their ability to inhibit bacterial growth and combat infections.
Medicine: The compound's derivatives have been investigated for their antitumor, anti-inflammatory, and antiviral properties. These properties make it a candidate for developing new therapeutic agents for various diseases.
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its derivatives can be incorporated into polymers, coatings, and other products to enhance their properties.
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.
Thiophene derivatives: These compounds contain a thiophene ring and are used in various applications, including pharmaceuticals and materials science.
Uniqueness: N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide stands out due to its specific combination of functional groups and its potential applications in multiple fields. Its unique structure allows for the development of derivatives with tailored properties for specific uses.
Properties
IUPAC Name |
N-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S3/c1-11-8-15(21)20-14(10-25-17(20)18-11)12-4-2-5-13(9-12)19-26(22,23)16-6-3-7-24-16/h2-10,19H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLIXWTWKUYZLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=CSC2=N1)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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